

Application Notes and Protocols for Oral Gavage Administration of AVE 0991

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Compound of Interest

Compound Name: AVE 0991

Cat. No.: B1667686

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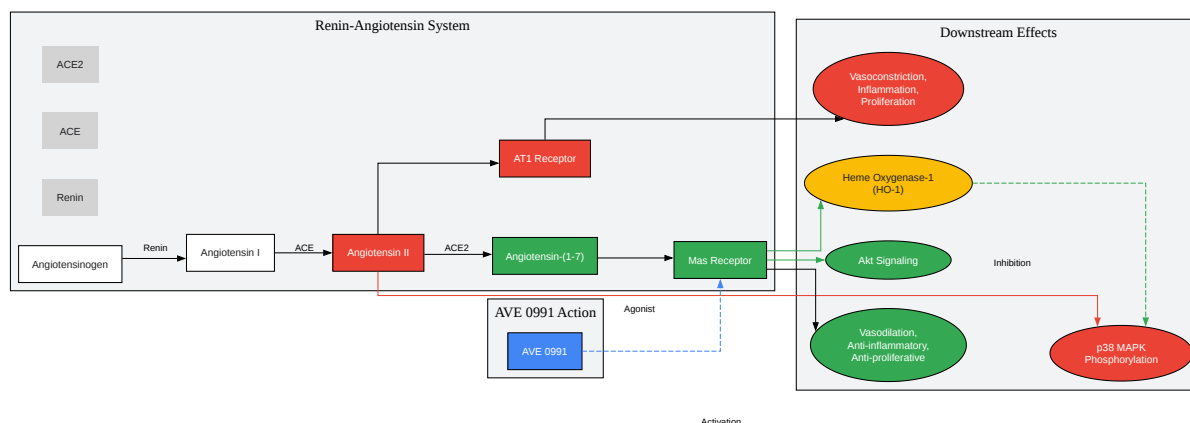
These application notes provide a comprehensive overview and detailed protocols for the oral administration of **AVE 0991**, a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) Mas receptor. This document is intended to guide researchers in designing and executing experiments involving the oral delivery of this compound in preclinical animal models.

Introduction to AVE 0991

AVE 0991 is a synthetic, orally active compound that mimics the beneficial effects of Ang-(1-7) by specifically binding to and activating the Mas receptor.^[1] The Ang-(1-7)/Mas receptor axis is a critical component of the renin-angiotensin system (RAS), often counteracting the detrimental effects of the Angiotensin II (Ang II)/AT1 receptor axis.^{[2][3]} **AVE 0991** has demonstrated therapeutic potential in various models of cardiovascular diseases, inflammation, metabolic disorders, and neurological conditions.^{[2][3][4][5]} Its non-peptide nature offers advantages over the native Ang-(1-7) peptide, including a longer half-life and resistance to enzymatic degradation.^[2]

Signaling Pathway of AVE 0991

AVE 0991 exerts its effects by activating the Mas receptor, a G-protein coupled receptor. This activation triggers a cascade of intracellular signaling events that collectively contribute to its therapeutic effects. The diagram below illustrates the key signaling pathways modulated by **AVE 0991**.



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Caption: Signaling pathway of **AVE 0991** via the Mas receptor.

Experimental Protocols

The following protocols are generalized from published literature and should be adapted to specific experimental needs and institutional guidelines.

The solubility of **AVE 0991** is a critical factor for successful oral administration. Several vehicles have been successfully used. The choice of vehicle may depend on the required dose and the specific animal model.

Materials:

- **AVE 0991** powder
- Dimethyl sulfoxide (DMSO)
- Corn oil
- Saline (0.9% NaCl)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- 20% SBE- β -CD in Saline
- Sterile tubes
- Vortex mixer
- Sonicator (optional)

Preparation of Stock Solutions:

It is recommended to prepare a concentrated stock solution of **AVE 0991** in DMSO, which can then be diluted into the final vehicle.

Vehicle Formulations:

Vehicle Composition	Solubility	Notes
10% DMSO in Corn Oil	≥ 2.5 mg/mL (Clear solution)	A commonly used vehicle for lipophilic compounds.[5][6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (Clear solution)	A multi-component vehicle suitable for achieving higher concentrations.[6]
0.9% NaCl (Saline)	Lower	Used in some studies, but solubility may be limited.[6]
10% DMSO, 90% (20% SBE- β -CD in Saline)	2.5 mg/mL (Suspended)	Requires sonication to aid dissolution.[6]

Protocol for 10% DMSO in Corn Oil:

- Weigh the required amount of **AVE 0991** powder.
- Dissolve the powder in a volume of DMSO equivalent to 10% of the final desired volume.
- Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[6]
- Add corn oil to reach the final volume.
- Vortex again to ensure a homogenous solution.

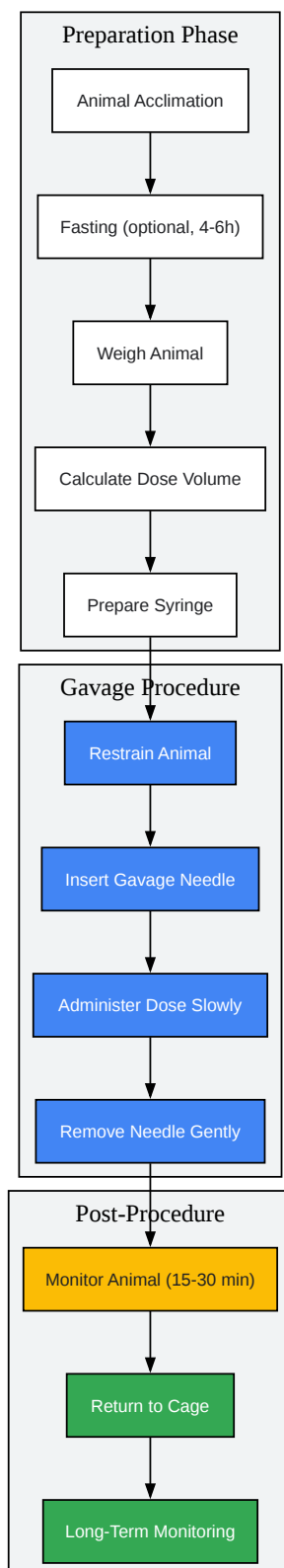
This procedure should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

- Prepared **AVE 0991** solution
- Appropriately sized gavage needles (20-24 gauge for mice, 16-18 gauge for rats)[7][8]
- Syringes

- Animal scale

Experimental Workflow:



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Caption: Experimental workflow for oral gavage of **AVE 0991**.

Procedure Steps:

- **Animal Preparation:** Acclimate animals to handling prior to the experiment. Fasting for 4-6 hours may be considered to ensure an empty stomach and promote gastric emptying, which can be particularly important for compounds delivered in a vehicle.^[9]
- **Dose Calculation:** Weigh each animal to accurately calculate the required dose volume. The typical gavage volume for mice is 5-10 mL/kg, with a maximum of 20 mL/kg in some cases.^{[7][9]}
- **Restraint:** Properly restrain the animal to immobilize the head and neck.
- **Gavage Needle Insertion:** Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The needle should pass without resistance. If resistance is met, withdraw and reinsert.^{[7][8]}
- **Administration:** Once the needle is in the stomach (the tip should be approximately at the level of the last rib), slowly administer the **AVE 0991** solution.
- **Post-Administration Monitoring:** After administration, monitor the animal for any signs of distress, such as labored breathing, for at least 15-30 minutes.^[9]

Dosage and Administration Data

The optimal dosage of **AVE 0991** can vary significantly depending on the animal model, disease state, and desired therapeutic effect. The following table summarizes dosages used in various published studies.

Animal Model	Dosage	Administration Route	Frequency	Vehicle	Reference
Wistar Rats	1 mg/kg	Oral Gavage	Daily (7 days)	0.9% NaCl	[6]
Obese Zucker Rats	0.5 mg/kg/day	Osmotic Minipumps	Continuous	Not Specified	[3]
BALB/c Mice	1 mg/kg/day	Subcutaneous	Daily	10 mM KOH, 0.9% NaCl	[1]
ApoE-/- Mice	0.58 μ mol/kg/day	Dietary	Daily	Mixed with chow	[10]
Sprague Dawley Rats	576 μ g/kg	Subcutaneous	Not Specified	Not Specified	[11]
Aged Sprague-Dawley Rats	Single Dose (unspecified)	Intranasal	Once	10% DMSO in corn oil	[5]
Mice with Colitis	1, 20, and 40 mg/kg	Intraperitoneal	Daily	Not Specified	[2]

Note: While this document focuses on oral gavage, other administration routes have been used and are included for comparative purposes. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.

Safety and Handling

Standard laboratory safety procedures should be followed when handling **AVE 0991** powder and solutions. This includes wearing personal protective equipment such as gloves, lab coat, and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

The oral administration of **AVE 0991** via gavage is a viable and effective method for preclinical studies. Careful consideration of the vehicle, dosage, and administration technique is crucial for obtaining reliable and reproducible results. The protocols and data presented in these

application notes provide a foundation for researchers to develop and implement their own studies investigating the therapeutic potential of this promising Mas receptor agonist.

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